tert-Amylbenzene
Overview
Description
tert-Amylbenzene: 2-methyl-2-phenylbutane , is an organic compound with the molecular formula C11H16 . It is a colorless liquid that is used in various chemical processes and industrial applications. The compound is characterized by a benzene ring substituted with a tert-amyl group, which consists of a central carbon atom bonded to three other carbon atoms and a hydrogen atom.
Mechanism of Action
Target of Action
Tert-Amylbenzene (TAB), also known as Tert-Pentylbenzene, plays a key role in a wide spectrum of chemical processes . It serves as a crucial intermediate in the production of hydrogen peroxide (H2O2) and is a building block in the synthesis of amorolfine , a potent antifungal active pharmaceutical ingredient (API) . Additionally, when added into rechargeable lithium-ion batteries, it prevents overheating, fire, and explosion .
Mode of Action
TAB’s interaction with its targets results in significant changes. For instance, in the production of hydrogen peroxide, TAB is used in the production of 2-Amyl-anthraquinone (AAQ) , a carrier in hydrogen peroxide production . In the synthesis of amorolfine, TAB forms part of the chemical structure of this principal active ingredient used for its antifungal properties . In lithium-ion batteries, TAB acts as an electrolyte additive that helps prevent ignition and explosion of batteries when overcharged .
Result of Action
The molecular and cellular effects of TAB’s action are primarily observed in its role as an intermediate in various chemical processes. For instance, in the production of hydrogen peroxide, TAB contributes to higher productivity due to its high level of purity . In the synthesis of amorolfine, TAB is a key component in some pharmaceutical synthesis processes . In lithium-ion batteries, TAB prevents overheating, fire, and explosion .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Amylbenzene can be synthesized through the Friedel-Crafts alkylation of benzene using tert-amyl alcohol, isoprene, or tert-pentane chloride as alkylating agents. This reaction is typically catalyzed by acid catalysts such as sulfuric acid or aluminum trichloride. The reaction conditions involve maintaining a low temperature (0-5°C) to control the reaction rate and prevent side reactions .
Industrial Production Methods: In industrial settings, this compound is often produced via the side-chain alkylation of cumene with ethylene over a solid superbase catalyst such as K/KOH/γ-Al2O3. This method allows for high selectivity and conversion rates under optimized conditions, including a reaction temperature of 55°C, a pressure of 0.45 MPa, and a reaction time of 30 minutes .
Chemical Reactions Analysis
Types of Reactions: tert-Amylbenzene undergoes various chemical reactions, including:
Substitution: The benzylic hydrogen atoms can be substituted with halogens using reagents such as N-bromosuccinimide (NBS) under radical conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: N-bromosuccinimide (NBS) under radical conditions.
Major Products:
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Scientific Research Applications
tert-Amylbenzene has several applications in scientific research and industry, including:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Comparison with Similar Compounds
- tert-Butylbenzene
- tert-Pentylbenzene
- Phenylcyclohexane
Comparison: tert-Amylbenzene is unique due to its specific structure, which includes a tert-amyl group attached to a benzene ring. This structure imparts distinct chemical properties, such as higher reactivity at the benzylic position compared to tert-butylbenzene and tert-pentylbenzene. Additionally, this compound exhibits different physical properties, such as boiling point and solubility, compared to similar compounds .
Properties
IUPAC Name |
2-methylbutan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-4-11(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTJSSMHBLGUHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051848 | |
Record name | tert-Pentylbenzene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7051848 | |
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Molecular Weight |
148.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | tert-Amylbenzene | |
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CAS No. |
2049-95-8 | |
Record name | tert-Amylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2049-95-8 | |
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Record name | tert-Amylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049958 | |
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Record name | tert-Amylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4025 | |
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Record name | Benzene, (1,1-dimethylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | tert-Pentylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-pentylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.434 | |
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Record name | TERT-AMYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER8C1TON3X | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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